molecular formula C8H5N3O2 B13872921 1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone CAS No. 1240604-55-0

1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone

Cat. No.: B13872921
CAS No.: 1240604-55-0
M. Wt: 175.14 g/mol
InChI Key: BXZHEQQSIKRXPX-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that contains both an oxadiazole ring and a pyridine ringThe oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. This reaction can be catalyzed by reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to various substituted oxadiazole derivatives .

Scientific Research Applications

1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are involved in DNA replication and repair. It can also modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Oxadiazol-2-yl(pyridin-3-yl)methanone is unique due to the combination of the oxadiazole and pyridine rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile scaffold in drug design and development .

Properties

CAS No.

1240604-55-0

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

1,3,4-oxadiazol-2-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C8H5N3O2/c12-7(8-11-10-5-13-8)6-2-1-3-9-4-6/h1-5H

InChI Key

BXZHEQQSIKRXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=NN=CO2

Origin of Product

United States

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